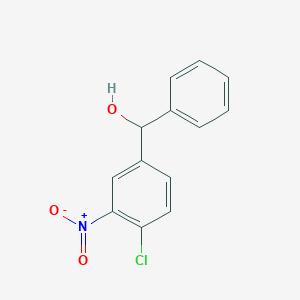

(4-Chloro-3-nitrophenyl)(phenyl)methanol

Beschreibung

(4-Chloro-3-nitrophenyl)(phenyl)methanol is a substituted benzyl alcohol derivative featuring a chloronitrophenyl group and a phenyl group attached to a central hydroxymethyl carbon. Its molecular formula is C₁₃H₁₀ClNO₃, with a molecular weight of 263.68 g/mol. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a polar hydroxyl group, influencing its physicochemical properties and reactivity. It has been investigated as a metabolite in microbial cultures (e.g., induced by BRD4770 treatment) and as a precursor in pharmacological chaperone studies targeting enzymes like hydroxymethylbilane synthase (HMBS) .

Eigenschaften

Molekularformel |

C13H10ClNO3 |

|---|---|

Molekulargewicht |

263.67 g/mol |

IUPAC-Name |

(4-chloro-3-nitrophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H10ClNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H |

InChI-Schlüssel |

GWRLPWFJUPSPPE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Electron-withdrawing groups : The chloro and nitro groups enhance electrophilicity, making these compounds reactive in nucleophilic substitution or redox reactions.

- Steric effects: Substitution of the phenyl group with cyclopropyl (as in the cyclopropylmethanone derivative) reduces steric hindrance, favoring reactions at the carbonyl group .

Bioactivity and Pharmacological Profiles

Enzyme Modulation

- (4-Chloro-3-nitrophenyl)(phenyl)methanone (C6-3): Acts as a weak noncompetitive inhibitor of HMBS (Ki = 84 ± 8 µM), stabilizing the enzyme structure and increasing protein levels in cellular assays. This activity is attributed to its nitro and chloro substituents, which enhance binding affinity .

Antioxidant Potential

- (4-Chloro-3-nitrophenyl)methanol: Exhibited moderate antioxidant activity in BRD4770-treated microbial cultures, with an EC₅₀ of 66.66 µg/ml in ABTS⁺ radical scavenging assays. The hydroxyl group likely contributes to radical stabilization .

(4-Chloro-3-nitrophenyl)(phenyl)methanol

- Synthesis: Likely synthesized via reduction of (4-Chloro-3-nitrophenyl)(phenyl)methanone using NaBH₄ or LiAlH₄. However, direct evidence is absent in the provided literature.

- Derivatization : The hydroxyl group enables functionalization into esters or ethers for enhanced bioavailability or target specificity.

Related Compounds

- (4-Chloro-3-nitrophenyl)(phenyl)methanone: Synthesized via Pd-catalyzed coupling of 4-chloro-3-nitrophenyl trifluoromethanesulfonate with phenyl zinc chloride (yield: 41%) .

- {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol: Prepared through nucleophilic aromatic substitution, leveraging the sulfanyl group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.